2,3-Bis(acetylthio)propanesulfonamide
Description
Properties
CAS No. |
130369-73-2 |
|---|---|
Molecular Formula |
C7H13NO4S3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
S-(2-acetylsulfanyl-3-sulfamoylpropyl) ethanethioate |
InChI |
InChI=1S/C7H13NO4S3/c1-5(9)13-3-7(14-6(2)10)4-15(8,11)12/h7H,3-4H2,1-2H3,(H2,8,11,12) |
InChI Key |
ADCWQVPHIAJQLW-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(CS(=O)(=O)N)SC(=O)C |
Canonical SMILES |
CC(=O)SCC(CS(=O)(=O)N)SC(=O)C |
Synonyms |
2,3-bis(acetylthio)propanesulfonamide BAPSA |
Origin of Product |
United States |
Comparison with Similar Compounds
2,3-Bis(acetylthio)propanesulfonamide
- Molecular formula : Presumed C₇H₁₂N₂O₄S₃ (based on propane backbone + 2 acetylthio + sulfonamide).
- Functional groups : Two acetylthio (–SAc), one sulfonamide (–SO₂NH₂).
Pseudoglycal 4b ()
- Structure : 2,3-unsaturated pseudoglycal with axial acetylthio group.
- Functional groups : Acetylthio (–SAc), glycal double bond.
- Key features: Axial orientation of –SAc dominates due to the anomeric effect; used in carbohydrate chemistry for glycosylation .
Physicochemical and Reactivity Comparison
| Property | This compound | 2-(Acetylthio)ethane-1-sulfonic Acid | 2,2-Bis(2-aminoethylthio)propane Dihydrochloride |
|---|---|---|---|
| Solubility | Moderate (sulfonamide enhances) | High (sulfonic acid) | High (ionic dihydrochloride salt) |
| Stability | Sensitive to hydrolysis/oxidation | Stable as potassium salt | Stable in dry conditions |
| Reactivity | Thiol release under basic conditions | Acidic proton exchange | Chelation with metal ions |
| Applications | Drug design, enzyme inhibition | Pharmaceutical reference standard | Coordination chemistry, catalysis |
Q & A
Q. Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and byproducts during synthesis. For sulfonamide derivatives, ensure proper stoichiometry of sulfonating agents and thiol precursors .
- Purification : Employ recrystallization with solvents like acetonitrile or ethyl acetate, as demonstrated in purification protocols for structurally similar sulfonamides (e.g., 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide) .
- Yield Optimization : Adjust reaction temperature (e.g., 40–60°C) and inert gas atmosphere (N₂/Ar) to minimize oxidation of thiol groups, a common issue in sulfur-containing compounds .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR : Use , , and NMR (if fluorinated analogs exist) to confirm acetylthio and sulfonamide moieties. Compare with spectra of related compounds like bis(phosphino)ethane derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and detect impurities. For example, PubChem-derived sulfonamides often use HRMS for structural confirmation .
- FT-IR : Identify characteristic S=O (1150–1250 cm⁻¹) and C-S (600–700 cm⁻¹) stretches to confirm functional groups .
What safety protocols should be followed when handling this compound in the lab?
Q. Methodological Answer :
- PPE : Wear nitrile gloves and safety goggles, as recommended for sulfonamides and thiol-containing compounds to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., acetic acid from acetylthio groups) .
- Spill Management : Neutralize spills with activated carbon or vermiculite, following protocols for sulfur-containing organics .
Advanced Research Questions
How can researchers resolve contradictions in the stability data of this compound under varying pH conditions?
Q. Methodological Answer :
- Controlled Stability Studies : Design experiments to assess degradation kinetics at pH 2–12 using HPLC-UV. For example, sulfonamide analogs in PubChem datasets are often tested under acidic/basic conditions to identify hydrolytic cleavage points .
- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., free thiols or sulfonic acids) and propose degradation pathways .
- Cross-Validation : Compare results with structurally related compounds (e.g., bis(phosphino)ethane derivatives) to contextualize instability trends .
What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
Q. Methodological Answer :
- Target Identification : Perform affinity chromatography or pull-down assays using functionalized analogs (e.g., biotinylated derivatives) to isolate binding proteins, as done for kinase inhibitors in PubChem datasets .
- Cellular Assays : Use fluorescent probes (e.g., ThioGlo®) to track thiol-disulfide exchange activity in live cells, a common approach for sulfur-containing molecules .
- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with sulfonamide-targeted enzymes like carbonic anhydrase .
How can researchers address discrepancies in reported solubility data for this compound?
Q. Methodological Answer :
- Standardized Solubility Tests : Use the shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and phosphate buffers. Reference protocols from sulfonamide solubility studies in PubChem .
- Temperature Control : Measure solubility at 25°C and 37°C to assess thermal effects, as done for bis(phosphino) ligands in catalytic applications .
- Data Reconciliation : Compare results with analogous compounds (e.g., N,N′-Bis(3-aminopropyl)-1,3-propanediamine) to identify outliers and refine predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
